molecular formula C19H18O4 B8453555 Ethyl 3-[3-(4-methoxybenzoyl)phenyl]prop-2-enoate CAS No. 87849-47-6

Ethyl 3-[3-(4-methoxybenzoyl)phenyl]prop-2-enoate

Cat. No.: B8453555
CAS No.: 87849-47-6
M. Wt: 310.3 g/mol
InChI Key: CRZDLCZDADQQOD-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(4-methoxybenzoyl)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

87849-47-6

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 3-[3-(4-methoxybenzoyl)phenyl]prop-2-enoate

InChI

InChI=1S/C19H18O4/c1-3-23-18(20)12-7-14-5-4-6-16(13-14)19(21)15-8-10-17(22-2)11-9-15/h4-13H,3H2,1-2H3

InChI Key

CRZDLCZDADQQOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-4'-methoxybenzophenone (Allen, Schumann, Day and Van Campen, J. Amer. Chem. Soc., 1958, 80, 591) (14.6 g), ethyl acrylate (25.3 g), palladium (II) acetate (100 mg), triphenylphosphine (225 mg) and triethylamine (2.65 g) in acetonitrile (20 mL) was heated in a stainless steel autoclave under a nitrogen atmosphere at 155° for 5 hours. After cooling, water was added and the precipitated solid was recrystallized from methanol to yielded ethyl 3-(4-methoxy benzoyl)cinnamate, m.p. 71°-71.5° (5.6 g).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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